2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide
Overview
Description
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of sulfonamides These compounds are characterized by the presence of a sulfonyl group attached to an amine This particular compound is notable for its unique structure, which includes a benzenesulfonyl group, an ethoxyanilino group, and a fluorophenyl group
Preparation Methods
The synthesis of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide typically involves multiple steps. One common method involves the reaction of benzenesulfonyl chloride with 2-ethoxyaniline to form the intermediate 2-(benzenesulfonyl)-2-ethoxyaniline. This intermediate is then reacted with 3-fluoroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
Chemical Reactions Analysis
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Scientific Research Applications
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The fluorophenyl group can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability. The ethoxyanilino group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide can be compared with other sulfonamide compounds, such as:
N-Fluorobenzenesulfonimide: Known for its use as a fluorinating reagent in organic synthesis.
N-(3,5-bis-benzenesulfonyl-phenyl)-2-(4-fluoro-phenyl)-acetamide: Similar in structure but with additional sulfonyl groups, potentially leading to different reactivity and applications.
Phenoxyacetamide derivatives: These compounds have different substituents on the acetamide group, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-(3-fluorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O4S/c1-2-29-21-14-7-6-13-20(21)25(30(27,28)19-11-4-3-5-12-19)16-22(26)24-18-10-8-9-17(23)15-18/h3-15H,2,16H2,1H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDYAAOOMIFKFCW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC2=CC(=CC=C2)F)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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